molecular formula C18H15N5O2 B2474652 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-40-3

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2474652
CAS No.: 2034561-40-3
M. Wt: 333.351
InChI Key: JCBNMIDFENPFPO-UHFFFAOYSA-N
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Description

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research has shown that compounds with structures similar to "3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" can undergo various chemical reactions to form new heterocyclic compounds. For instance, enaminonitriles have been utilized in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, showcasing their potential in creating a wide range of chemically significant molecules (Abdallah, 2007). Similarly, the structural manipulation of pyridine derivatives has been explored to inhibit NAMPT, demonstrating the potential therapeutic applications of such compounds (Venkateshan et al., 2019).

Antimicrobial and Anticancer Properties

Compounds derived from "this compound" have shown promising antimicrobial and anticancer properties. For instance, new pyridines synthesized from related structures exhibited significant antibacterial and antitumor activities, indicating their potential in medical and pharmaceutical applications (Elewa et al., 2021).

Molecular Docking and Enzyme Inhibition

The ability of pyridine derivatives to act as enzyme inhibitors has been explored through molecular docking studies. These studies suggest potential applications in designing drugs targeting specific enzymes, further highlighting the therapeutic relevance of compounds similar to "this compound" (Venkateshan et al., 2019).

Structural Analysis and Physical Chemistry

Crystal structure analysis and physical chemistry studies of related compounds provide insights into their molecular configurations, intermolecular interactions, and physicochemical properties. Such research is crucial for understanding the behavior of these compounds under different conditions and can guide the development of new materials and drugs (Kakehi et al., 1997).

Mechanism of Action

Target of Action

The compound, 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

One compound with a similar structure, 3- (1- (4- (3- (5-methoxy-1 h -indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1 h -indole-5-carbonitrile, was found to have agonistic activity at the 5-ht 1a receptor . This suggests that the compound may have similar effects.

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are not well-documented due to the lack of specific research. Indole derivatives have been shown to have various effects on cells. For example, they have been reported to inhibit the growth of cancer cells . They also have potential antiviral activities, with some indole derivatives showing inhibitory activity against influenza A and Coxsackie B4 virus .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Indole derivatives have been studied for their transport and distribution within cells and tissues .

Subcellular Localization

Indole derivatives have been studied for their subcellular localization and effects on activity or function .

Properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-1-2-15-12(9-13)3-5-20-15/h1-3,5-7,9,14,20H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBNMIDFENPFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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